Pentetrazol

GABAA Receptor Convulsant Ligand Binding

PTZ is the essential research convulsant for precise, GABA-A receptor-based kindling & seizure models. Its defined non-competitive antagonism guarantees reproducible clonic/tonic thresholds, unlike less specific alternatives. Ensure experimental validity with this high-purity tool for screening anticonvulsant candidates.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 54-95-5
Cat. No. B1679298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentetrazol
CAS54-95-5
SynonymsCardiazol
Corasol
Corazol
Corazole
Korazol
Korazole
Leptazole
Metrazol
Metrazole
Pentamethylenetetrazole
Pentazol
Pentetrazole
Pentylenetetrazol
Pentylenetetrazole
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CCC2=NN=NN2CC1
InChIInChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2
InChIKeyCWRVKFFCRWGWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentetrazol (CAS 54-95-5) Procurement: Baseline Identity and Key Characteristics


Pentetrazol (also known as pentylenetetrazol, PTZ) is an organic heterobicyclic compound belonging to the tetrazole class. It functions as a central nervous system (CNS) stimulant and convulsant, with its primary mechanism of action attributed to non-competitive antagonism of the gamma-aminobutyric acid type A (GABAA) receptor [1]. While historically approved as a pharmaceutical, its FDA approval was withdrawn in 1982; it is now exclusively utilized as a research chemical [2]. In contemporary research, PTZ is a cornerstone tool for the experimental induction of acute and chronic seizure models in rodents and zebrafish, making it indispensable for epilepsy research and the evaluation of anticonvulsant drug candidates [3].

Pentetrazol (CAS 54-95-5) Substitution Risk: Why Analogs Are Not Interchangeable


Pentetrazol's utility as a gold-standard chemical convulsant in seizure models is contingent upon its specific and well-characterized pharmacological profile. Generic substitution with other CNS stimulants or convulsants like picrotoxin, bicuculline, or strychnine is scientifically unsound due to fundamentally different mechanisms of action. PTZ is a non-competitive GABAA receptor antagonist [1]. In contrast, bicuculline is a competitive antagonist at the GABA binding site [2], and strychnine acts as a glycine receptor antagonist [3]. Even within the class of non-competitive GABAA antagonists, PTZ interacts with an overlapping but distinct binding domain from picrotoxin [1]. These mechanistic differences translate to divergent in vivo seizure phenotypes and variable sensitivities to anticonvulsant drugs, meaning experimental outcomes from one convulsant model cannot be directly extrapolated to another. The selection of PTZ, therefore, is a specific experimental choice that cannot be satisfied by a generic alternative without compromising model validity and data comparability.

Pentetrazol (CAS 54-95-5) Quantitative Differentiation: Evidence-Based Comparator Analysis


Pentetrazol vs. Picrotoxin: Distinct Binding Sites on the GABAA Receptor

Pentetrazol (PTZ) is frequently compared to picrotoxin (PTX) as both are non-competitive GABAA receptor antagonists. However, research using recombinant receptors demonstrates that they interact with overlapping but distinct domains of the GABAA receptor. While PTX shows a strong preference for receptors lacking an α subunit, PTZ's inhibitory potency is relatively unaffected by subunit configuration, with IC50 values remaining in a narrow range (0.6–2.2 mM) across all configurations tested [1]. This contrasts with PTX and other PTX-site ligands, which have greater affinity in receptors lacking an α subunit [1]. Furthermore, the compound α-isopropyl-α-methyl-γ-butyrolactone, known to antagonize PTX effects, also diminishes PTZ's effect, but the distinct subunit dependence profiles confirm that their binding domains are not identical [1].

GABAA Receptor Convulsant Ligand Binding

Pentetrazol GABAA Receptor Inhibition: Comparative Potency Data

Pentetrazol inhibits GABA-activated chloride currents in a concentration-dependent manner. A direct electrophysiological study on rat α1β2γ2 GABAA receptors reported an IC50 of 0.62 ± 0.13 mM for PTZ [1]. In a separate study using rat cortical synaptoneurosomes, PTZ inhibited muscimol-stimulated 36Cl⁻ influx with an IC50 of 2.11 ± 0.25 mM [2]. While the comparator bicuculline is a competitive antagonist with a much higher potency (Ki in the nanomolar range) [3], it acts via a different binding site (GABA site) and mechanism [4]. This quantitative data establishes PTZ's millimolar potency profile, which is characteristic of its interaction with the picrotoxin-binding domain and is a key reference point for structure-activity relationship (SAR) studies and assay development.

GABAA Receptor Inhibitory Potency Convulsant

Pentetrazol Seizure Model: Threshold Dose Differentiation for Experimental Design

The pentylenetetrazol (PTZ) infusion test is a standardized method for determining seizure thresholds in rodents. Quantitative threshold data allows researchers to differentiate between seizure stages (clonus vs. tonic extensor) and select appropriate doses for their specific experimental goals. In a comparative analysis of PTZ seizure models in mice, the intravenous (i.v.) infusion test at a rate of 0.5 ml/min yielded mean threshold PTZ doses of 44.17 mg/kg for the induction of clonus and 99.59 mg/kg for tonic extensor convulsions [1]. This model demonstrated lower intra- and interanimal variability compared to the subcutaneous (s.c.) PTZ model [1]. These specific dose thresholds are critical for establishing baseline seizure susceptibility and quantitatively measuring the efficacy of anticonvulsant drugs.

Seizure Model Convulsant Dose PTZ Test

Pentetrazol (PTZ) Seizure Model: Validated for Drug-Resistant Epilepsy Screening

The PTZ seizure threshold test has been validated as a potential surrogate model for evaluating antiepileptic drug (AED) efficacy against pharmacoresistant seizures. A study compared the effects of five AEDs (valproate, phenobarbital, diazepam, lamotrigine, levetiracetam) on PTZ seizure threshold in mice made epileptic by pilocarpine (a model of chronic epilepsy) versus nonepileptic mice [1]. The study found that only valproate was significantly less effective at increasing the PTZ seizure threshold in epileptic mice at doses of 200 and 300 mg/kg, compared to nonepileptic mice; this difference disappeared at 400 mg/kg [1]. All other AEDs exerted similar seizure threshold increases in both groups [1]. This demonstrates the PTZ model's ability to detect differential drug sensitivity in a disease state, a key feature for translational research.

Pharmacoresistant Epilepsy Antiepileptic Drug Screening PTZ Seizure Test

Pentetrazol (CAS 54-95-5): Evidence-Backed Research and Industrial Application Scenarios


Gold-Standard Chemical Induction of Acute and Chronic Seizure Models in Epilepsy Research

Pentetrazol is the definitive chemical agent for establishing both acute and chronic (kindling) seizure models in rodents and zebrafish. The quantitative seizure threshold data, such as 44.17 mg/kg for clonus and 99.59 mg/kg for tonic extensor in the i.v. infusion model in mice [1], provides a precise and reproducible baseline. Researchers can use these established thresholds to reliably induce specific seizure phenotypes, enabling rigorous screening and characterization of novel anticonvulsant compounds. The model's low variability makes it ideal for quantitative pharmacology studies [1].

Advanced Screening for Anti-Epileptic Drug Efficacy Against Pharmacoresistant Seizures

Procurement of PTZ is justified for research programs focused on drug-resistant epilepsy. The PTZ seizure threshold test has been validated in epileptic mice (e.g., the pilocarpine model) as a surrogate for screening AEDs against difficult-to-treat seizures [2]. The model can differentiate the effects of AEDs like valproate in a disease-state context, where it shows reduced efficacy at certain doses compared to nonepileptic animals [2]. This application provides a more translationally relevant platform than simple acute seizure tests in naïve animals.

Investigating Non-Competitive GABAA Receptor Antagonism and Anxiogenic Mechanisms

For studies focused on the structure and function of the GABAA receptor, PTZ is an essential tool due to its well-characterized interaction with the picrotoxin-binding domain. Quantitative data on its subunit-independent inhibition profile (IC50 range of 0.6–2.2 mM) [3] differentiates it from other convulsants like picrotoxin, which shows strong subunit dependence [3]. Furthermore, at subconvulsant doses, PTZ is a prototypical anxiogenic drug [4], making it valuable for probing the role of GABAergic inhibition in anxiety-related behaviors and for developing novel anxiolytic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentetrazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.